molecular formula C16H24O5S B14257289 4-(Decanoyloxy)benzene-1-sulfonic acid CAS No. 171550-58-6

4-(Decanoyloxy)benzene-1-sulfonic acid

Cat. No.: B14257289
CAS No.: 171550-58-6
M. Wt: 328.4 g/mol
InChI Key: GAUWGYGVFJBRRR-UHFFFAOYSA-N
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Description

4-(Decanoyloxy)benzene-1-sulfonic acid is an organic compound that belongs to the class of aromatic sulfonic acids It is characterized by a benzene ring substituted with a decanoyloxy group at the 4-position and a sulfonic acid group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Decanoyloxy)benzene-1-sulfonic acid typically involves the esterification of 4-hydroxybenzenesulfonic acid with decanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction conditions often include heating the mixture to a temperature range of 100-150°C to ensure complete esterification.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Decanoyloxy)benzene-1-sulfonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate or sulfinate group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like nitric acid (HNO3) for nitration and halogens (Cl2, Br2) for halogenation are employed.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Sulfonate or sulfinate derivatives.

    Substitution: Nitro or halogen-substituted aromatic compounds.

Scientific Research Applications

4-(Decanoyloxy)benzene-1-sulfonic acid has diverse applications in scientific research:

    Chemistry: Used as a surfactant and emulsifier in various chemical formulations.

    Biology: Investigated for its potential as a bioactive compound in biochemical assays.

    Medicine: Explored for its antimicrobial properties and potential therapeutic applications.

    Industry: Utilized in the production of detergents, emulsifiers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Decanoyloxy)benzene-1-sulfonic acid involves its interaction with molecular targets through its sulfonic acid group. The compound can form hydrogen bonds and electrostatic interactions with proteins and enzymes, affecting their activity. Additionally, the decanoyloxy group enhances the compound’s hydrophobic interactions, contributing to its surfactant properties.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonic acid: The simplest aromatic sulfonic acid, lacking the decanoyloxy group.

    Dodecylbenzenesulfonic acid: Similar structure but with a longer alkyl chain, commonly used in detergents.

    p-Toluenesulfonic acid: Contains a methyl group instead of the decanoyloxy group.

Uniqueness

4-(Decanoyloxy)benzene-1-sulfonic acid is unique due to the presence of the decanoyloxy group, which imparts distinct hydrophobic properties and enhances its surfactant capabilities compared to simpler aromatic sulfonic acids.

Properties

CAS No.

171550-58-6

Molecular Formula

C16H24O5S

Molecular Weight

328.4 g/mol

IUPAC Name

4-decanoyloxybenzenesulfonic acid

InChI

InChI=1S/C16H24O5S/c1-2-3-4-5-6-7-8-9-16(17)21-14-10-12-15(13-11-14)22(18,19)20/h10-13H,2-9H2,1H3,(H,18,19,20)

InChI Key

GAUWGYGVFJBRRR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(=O)OC1=CC=C(C=C1)S(=O)(=O)O

Origin of Product

United States

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